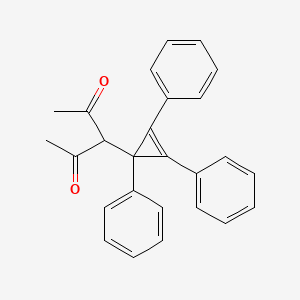
3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione is a complex organic compound characterized by its unique cyclopropene ring structure substituted with three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of 1,2,3-triphenylcyclopropene with a diketone under specific conditions to yield the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione involves its interaction with specific molecular targets. The cyclopropene ring and phenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triphenylcycloprop-2-en-1-ylium bromide: A related compound with a similar cyclopropene structure.
1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile: Another similar compound with a nitrile group.
Uniqueness
3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione is unique due to its combination of a cyclopropene ring with a diketone moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications.
Properties
CAS No. |
85572-27-6 |
|---|---|
Molecular Formula |
C26H22O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-(1,2,3-triphenylcycloprop-2-en-1-yl)pentane-2,4-dione |
InChI |
InChI=1S/C26H22O2/c1-18(27)23(19(2)28)26(22-16-10-5-11-17-22)24(20-12-6-3-7-13-20)25(26)21-14-8-4-9-15-21/h3-17,23H,1-2H3 |
InChI Key |
VLAWKEFVLIAMRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C)C1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B14421853.png)
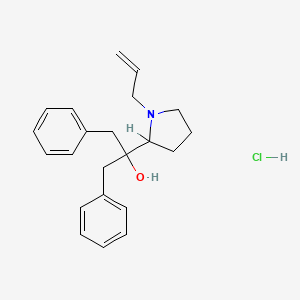
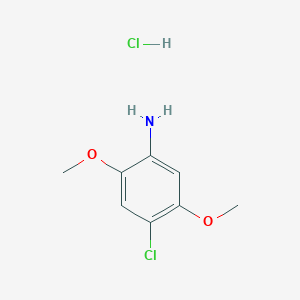
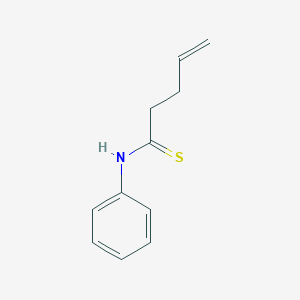
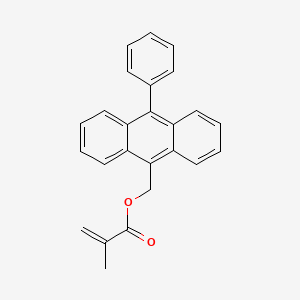
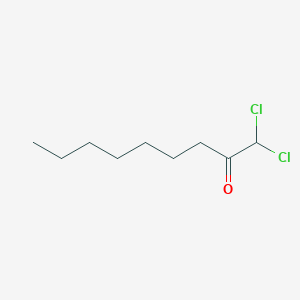
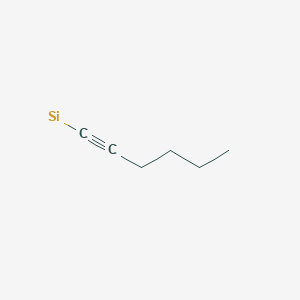
![2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14421890.png)

![N,N-Diethyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14421912.png)
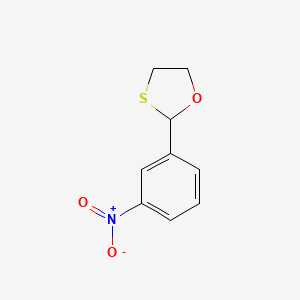
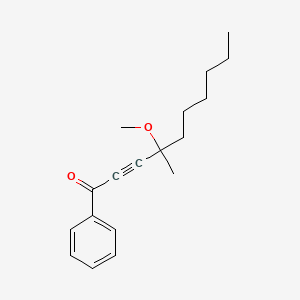
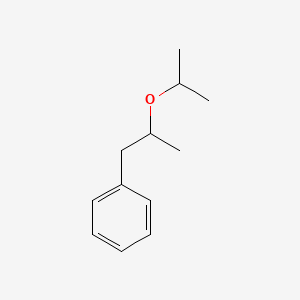
![2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14421934.png)
